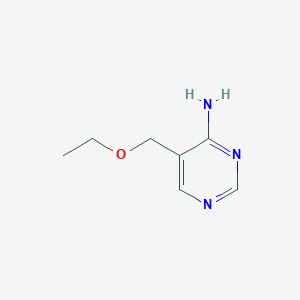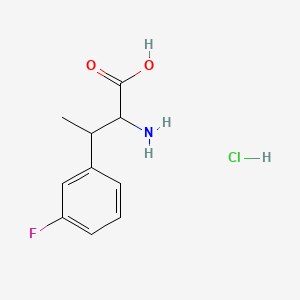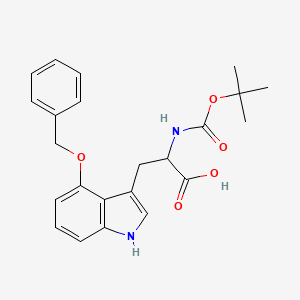
Boc-4-(benzyloxy)-DL-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-4-(benzyloxy)-DL-tryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a benzyloxy substituent on the indole ring. This modification enhances the compound’s stability and solubility, making it useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-4-(benzyloxy)-DL-tryptophan typically involves the protection of the amino group of tryptophan with a Boc group, followed by the introduction of the benzyloxy group. The process can be summarized as follows:
Protection of the Amino Group: The amino group of tryptophan is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Benzyloxy Group: The indole ring of the Boc-protected tryptophan is then subjected to a benzyloxy substitution reaction using benzyl bromide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Boc-4-(benzyloxy)-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding the parent Boc-protected tryptophan.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Boc-protected tryptophan.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Boc-4-(benzyloxy)-DL-tryptophan has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Boc-4-(benzyloxy)-DL-tryptophan involves its interaction with specific molecular targets. The Boc group provides protection during chemical reactions, while the benzyloxy group enhances solubility and stability. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Boc-tryptophan: Lacks the benzyloxy group, making it less soluble and stable.
Benzyloxy-tryptophan: Does not have the Boc protection, making it more reactive and less stable.
Uniqueness
Boc-4-(benzyloxy)-DL-tryptophan is unique due to the combination of the Boc protecting group and the benzyloxy substituent. This dual modification enhances its stability, solubility, and versatility in various applications compared to its similar compounds.
特性
分子式 |
C23H26N2O5 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C23H26N2O5/c1-23(2,3)30-22(28)25-18(21(26)27)12-16-13-24-17-10-7-11-19(20(16)17)29-14-15-8-5-4-6-9-15/h4-11,13,18,24H,12,14H2,1-3H3,(H,25,28)(H,26,27) |
InChIキー |
PGYZDLIGCGPFCH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


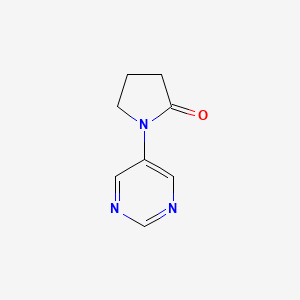

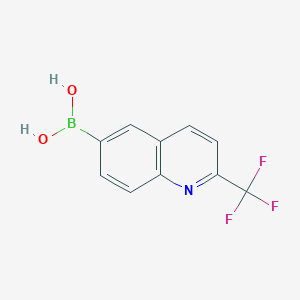
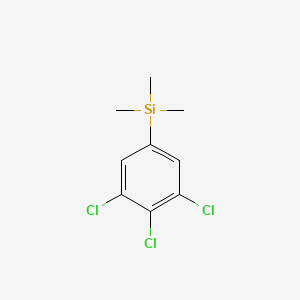
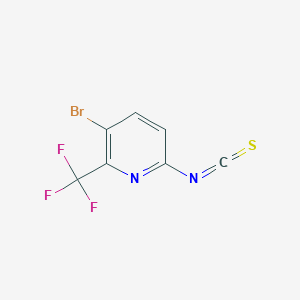
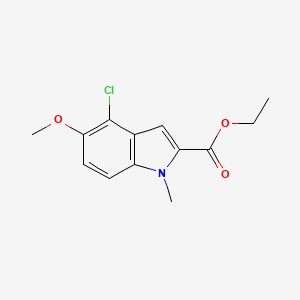
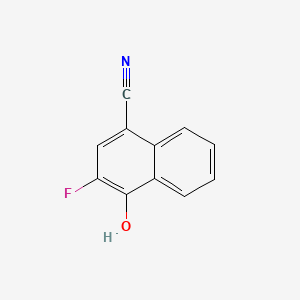


![5-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13687243.png)
